

3-(2H-1,2,3-Triazol-4-yl)benzonitrile chemical structure and properties

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Compound of Interest

Compound Name: 3-(2H-1,2,3-Triazol-4-yl)benzonitrile

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An In-depth Technical Guide to 3-(2H-1,2,3-Triazol-4-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2H-1,2,3-Triazol-4-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile moiety attached to a 2H-1,2,3-triazole ring. This molecule holds potential in various scientific domains, including medicinal chemistry and materials science, owing to the unique chemical properties imparted by its constituent functional groups. The triazole ring, a well-known pharmacophore, suggests possible biological activities, while the benzonitrile group offers avenues for further chemical modifications. This guide provides a comprehensive overview of the available technical information on **3-(2H-1,2,3-Triazol-4-yl)benzonitrile**, covering its chemical structure, properties, synthesis, and potential applications, with a focus on presenting data in a structured and accessible format for scientific professionals.

Chemical Structure and Identification

The chemical structure of **3-(2H-1,2,3-Triazol-4-yl)benzonitrile** consists of a central 1,2,3-triazole ring, where the benzonitrile group is substituted at the 4th position and a hydrogen

atom is attached to one of the nitrogen atoms of the triazole ring, specifically at the 2-position (2H-tautomer).

Molecular Formula: $C_9H_6N_4$ [\[1\]](#)

CAS Number: 550364-01-7[\[1\]](#)

Chemical Structure:

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **3-(2H-1,2,3-Triazol-4-yl)benzonitrile** is not extensively available in the public domain. However, based on the properties of similar triazole and benzonitrile-containing compounds, the following characteristics can be anticipated.

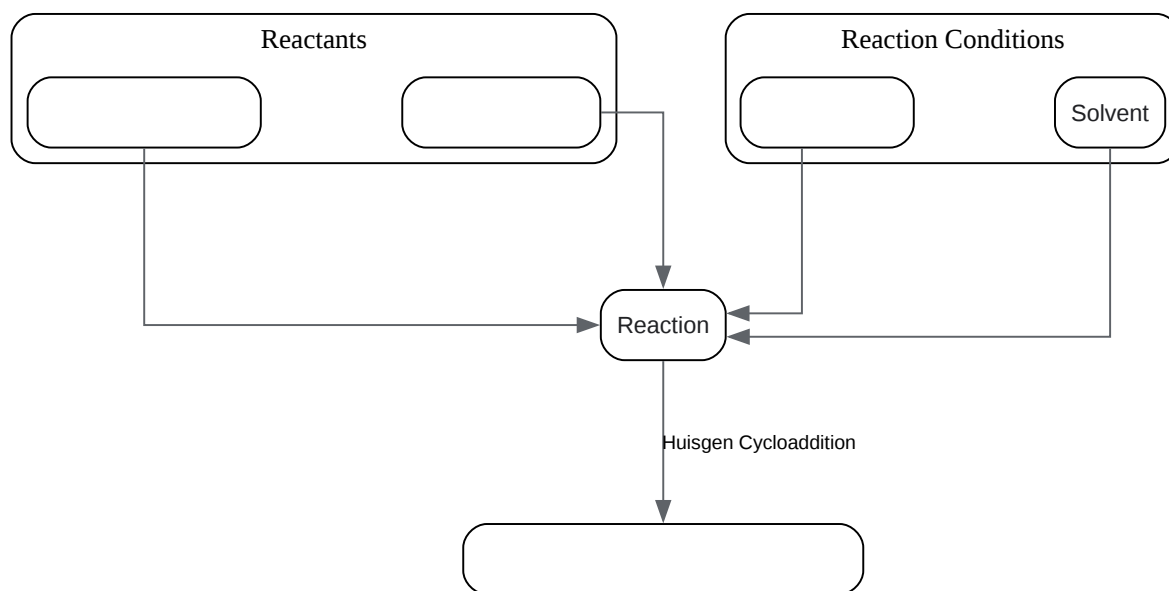
Property	Value	Notes
Molecular Weight	170.17 g/mol	Calculated from the molecular formula $C_9H_6N_4$.
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Expected to be soluble in polar organic solvents.	The presence of the nitrile and triazole groups enhances polarity. [2]
pKa	Not available	The triazole ring has weakly basic nitrogen atoms.

Synthesis and Experimental Protocols

The synthesis of **3-(2H-1,2,3-Triazol-4-yl)benzonitrile** can be achieved through several synthetic routes, with the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry," being a prominent method.[\[1\]](#)

General Synthesis Workflow (Click Chemistry Approach)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The general workflow is depicted below.



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Caption: General workflow for the synthesis of a 1,2,3-triazole via CuAAC.

Illustrative Experimental Protocol (Hypothetical)

While a specific protocol for **3-(2H-1,2,3-Triazol-4-yl)benzonitrile** is not readily available, a general procedure based on known triazole syntheses is provided below. Note: This is a generalized protocol and would require optimization.

- Preparation of 3-Azidobenzonitrile: 3-Aminobenzonitrile is diazotized with sodium nitrite in an acidic medium, followed by reaction with sodium azide to yield 3-azidobenzonitrile.
- Cycloaddition Reaction:

- To a solution of 3-azidobenzonitrile (1 equivalent) and a suitable terminal alkyne (e.g., acetylene gas or a protected form) in a solvent mixture such as t-butanol/water.
- Add sodium ascorbate (0.1 equivalents) and copper(II) sulfate pentahydrate (0.01 equivalents).
- Stir the reaction mixture at room temperature for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up and Purification:
 - Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to obtain the desired 3-(1H-1,2,3-triazol-4-yl)benzonitrile. The 2H-tautomer exists in equilibrium.

Potential Applications and Biological Activity

The 1,2,3-triazole moiety is a known bioisostere for various functional groups and is present in several FDA-approved drugs.^[3] This suggests that **3-(2H-1,2,3-Triazol-4-yl)benzonitrile** could be a valuable scaffold in drug discovery.

Antimicrobial Activity

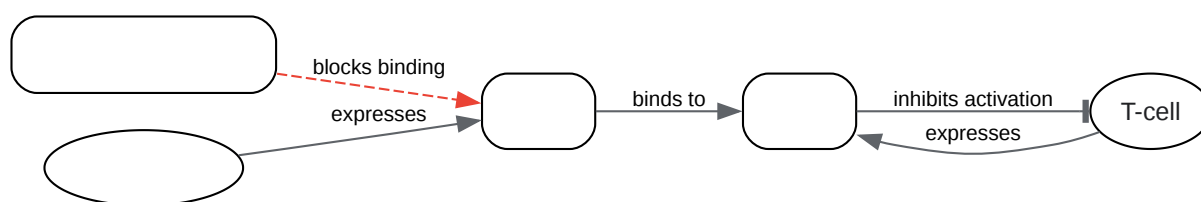
Triazole derivatives have been reported to exhibit a broad spectrum of antimicrobial activities.^[1] While specific data for **3-(2H-1,2,3-Triazol-4-yl)benzonitrile** is not available, it is a candidate for screening against various bacterial and fungal strains.

Ligand Design for Drug Development

The presence of nitrogen atoms in the triazole ring and the nitrile group makes this molecule a potential ligand for various biological targets, such as enzymes and receptors.^[1]

Precursor for PD-1/PD-L1 Inhibitors

Derivatives of a structurally related compound, 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile, have been synthesized and evaluated as inhibitors of the PD-1/PD-L1 interaction, which is a key pathway in cancer immunotherapy.[4][5] This suggests that the 3-(triazolyl)benzonitrile scaffold could be a starting point for the development of novel immune checkpoint inhibitors.



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Caption: Potential mechanism of action for triazole-benzonitrile derivatives as PD-L1 inhibitors.

Spectral Data (Predicted)

While experimental spectra are not available, predicted spectral characteristics can be inferred.

- ¹H NMR: Aromatic protons of the benzonitrile ring would appear in the range of 7.5-8.5 ppm. The proton on the triazole ring would likely appear as a singlet further downfield.
- ¹³C NMR: The carbon of the nitrile group would have a characteristic chemical shift around 118-120 ppm. Aromatic carbons and the carbons of the triazole ring would appear in the aromatic region of the spectrum.
- Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 171.07.

Conclusion and Future Directions

3-(2H-1,2,3-Triazol-4-yl)benzonitrile is a molecule with significant potential for further investigation. The lack of comprehensive public data highlights an opportunity for further research to fully characterize its physicochemical properties, optimize its synthesis, and explore its biological activities. Future studies should focus on:

- Detailed experimental determination of its physical and chemical properties.
- Publication of detailed and optimized synthesis protocols.
- Screening for a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.
- Utilization as a scaffold for the development of new therapeutic agents.

This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this promising heterocyclic compound.

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